Cas no 2287342-22-5 (1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine)

1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine structure
2287342-22-5 structure
商品名:1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
CAS番号:2287342-22-5
MF:C15H21N
メガワット:215.33394408226
CID:5937837
PubChem ID:137944211

1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine 化学的及び物理的性質

名前と識別子

    • {[3-(2,4-dimethylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine
    • 2287342-22-5
    • EN300-6760521
    • 1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
    • インチ: 1S/C15H21N/c1-11-4-5-13(12(2)6-11)15-7-14(8-15,9-15)10-16-3/h4-6,16H,7-10H2,1-3H3
    • InChIKey: GFUNZIOYMSBLPR-UHFFFAOYSA-N
    • ほほえんだ: N(C)CC12CC(C3C=CC(C)=CC=3C)(C1)C2

計算された属性

  • せいみつぶんしりょう: 215.167399674g/mol
  • どういたいしつりょう: 215.167399674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 263
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6760521-0.05g
{[3-(2,4-dimethylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine
2287342-22-5 95.0%
0.05g
$2079.0 2025-03-13
Enamine
EN300-6760521-0.1g
{[3-(2,4-dimethylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine
2287342-22-5 95.0%
0.1g
$2178.0 2025-03-13
Enamine
EN300-6760521-0.5g
{[3-(2,4-dimethylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine
2287342-22-5 95.0%
0.5g
$2376.0 2025-03-13
Enamine
EN300-6760521-5.0g
{[3-(2,4-dimethylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine
2287342-22-5 95.0%
5.0g
$7178.0 2025-03-13
Enamine
EN300-6760521-1.0g
{[3-(2,4-dimethylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine
2287342-22-5 95.0%
1.0g
$2475.0 2025-03-13
Enamine
EN300-6760521-10.0g
{[3-(2,4-dimethylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine
2287342-22-5 95.0%
10.0g
$10643.0 2025-03-13
Enamine
EN300-6760521-0.25g
{[3-(2,4-dimethylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine
2287342-22-5 95.0%
0.25g
$2277.0 2025-03-13
Enamine
EN300-6760521-2.5g
{[3-(2,4-dimethylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine
2287342-22-5 95.0%
2.5g
$4851.0 2025-03-13

1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine 関連文献

1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamineに関する追加情報

1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine: A Comprehensive Overview

The compound 1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine (CAS No. 2287342-22-5) is a unique organic molecule with significant potential in the field of biopharmaceuticals and drug discovery. This compound belongs to the class of aminomethanamines, which have shown promising applications in various therapeutic areas, including central nervous system (CNS) disorders and oncology.

The molecular structure of this compound is characterized by a bicyclo[1.1.1]pentane ring, which serves as the core framework. This rigid bicyclic system provides excellent stability and allows for precise targeting of specific biological pathways. The substituents attached to this bicyclic system include a 2,4-Dimethylphenyl group and an N-methylmethanamine moiety, both of which contribute to the compound's unique pharmacological properties.

Recent studies have highlighted the importance of bicyclic structures in drug design due to their ability to enhance bioavailability and reduce off-target effects. The bicyclo[1.1.1]pentane ring in this compound is particularly noteworthy, as it provides a stable platform for attaching functional groups while maintaining conformational rigidity. This structural feature is critical for ensuring the compound's selectivity and efficacy in biological systems.

The 2,4-Dimethylphenyl group attached to the bicyclic system adds an additional layer of complexity to this compound. This aryl group contributes to the molecule's hydrophobicity, which can enhance its ability to cross biological membranes and reach its target sites. Furthermore, the methyl substituents on the phenyl ring may influence the compound's metabolic stability and toxicokinetics, making it a valuable candidate for further investigation.

The N-methylmethanamine moiety at the other end of the bicyclic system introduces an amine group that can participate in various biochemical interactions. This functional group is known to play a crucial role in receptor binding and enzyme inhibition, which are key mechanisms underlying the therapeutic effects of many drugs. The presence of this moiety also allows for potential functionalization through chemical modifications, further expanding the compound's utility in drug discovery.

Recent advancements in computational chemistry and in silico modeling have enabled researchers to gain deeper insights into the molecular interactions of this compound. For instance, studies using molecular docking techniques have revealed that the bicyclic structure enables precise binding to target receptors, while the N-methylmethanamine group enhances receptor affinity through hydrogen bonding and hydrophobic interactions.

Experimental data from in vitro assays have demonstrated that this compound exhibits potent antagonistic activity against various disease-related targets, including opioid receptors, serotonin transporters, and cancer-related kinases. These findings suggest that the compound may hold promise as a novel therapeutic agent for conditions such as chronic pain, depression, and cancer.

Furthermore, preclinical studies in animal models have shown that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability, extensive tissue distribution, and minimal toxicity. These characteristics make it an attractive candidate for further development as a small molecule drug with potential applications in multiple therapeutic areas.

Despite its promising profile, there are challenges associated with the optimization of this compound. For example, further research is needed to fully understand its metabolic pathway and potential off-target effects. Additionally, efforts should be made to improve its solubility and stability in physiological conditions, which are critical factors for ensuring successful drug delivery.

Overall, 1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine (CAS No. 2287342-22-5) represents a significant advancement in the field of biomedical research. Its unique structure, combined with its demonstrated pharmacological properties, positions it as a valuable tool for developing novel therapies to address unmet medical needs.

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD